molecular formula C24H25N3O3 B2667594 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-78-6

8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2667594
CAS No.: 1021100-78-6
M. Wt: 403.482
InChI Key: NHHQQBBVHKLPRA-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multiple steps, including the formation of the spiro linkage and the introduction of the cinnamoyl and methylbenzyl groups. One common synthetic route involves the following steps:

    Formation of the spiro linkage: This can be achieved through a Bucherer–Bergs reaction, which involves the reaction of a ketone with ammonium carbonate and potassium cyanide.

    Introduction of the cinnamoyl group: This step typically involves the reaction of the intermediate spiro compound with cinnamoyl chloride in the presence of a base such as pyridine.

    Introduction of the methylbenzyl group: This can be achieved through a Friedel-Crafts alkylation reaction, where the intermediate compound is reacted with 4-methylbenzyl chloride in the presence of a Lewis acid such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of more efficient catalysts, optimization of reaction conditions, and the development of continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Cinnamoyl-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is unique due to its specific combination of functional groups and its potential applications in medicinal chemistry. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-8-[(E)-3-phenylprop-2-enoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-18-7-9-20(10-8-18)17-27-22(29)24(25-23(27)30)13-15-26(16-14-24)21(28)12-11-19-5-3-2-4-6-19/h2-12H,13-17H2,1H3,(H,25,30)/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQQBBVHKLPRA-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)C=CC4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)/C=C/C4=CC=CC=C4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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